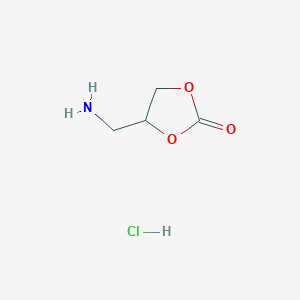
4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Aminomethylphenylboronic acid hydrochloride” is a chemical compound with the CAS Number: 75705-21-4 . It has a molecular weight of 187.43 . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the preparation method of 4-aminomethylbenzoic acid involves preparing 4-carboxylbenzaldehyde or an alkyl ester thereof (methyl 4-formyl benzoate); reacting the 4-carboxylbenzaldehyde or an alkyl ester thereof (methyl 4-formyl benzoate) with hydroxyamine to oximate the same; and contact reducing 4-carboxylbenzaldehyde oxime or an alkyl ester oxime thereof obtained by the oximation, through hydrogen in a sodium hydroxide aqueous solution .
Molecular Structure Analysis
The molecular formula of “4-Aminomethylphenylboronic acid hydrochloride” is C7H11BClNO2 . The InChI key is HUZNRXFJHYNUMV-UHFFFAOYSA-N .
Chemical Reactions Analysis
Amines, such as the ones we are discussing, can undergo various reactions. They can react rapidly with acid chlorides or acid anhydrides to form amides . They can also be converted into alkenes by an elimination reaction .
Physical And Chemical Properties Analysis
“4-Aminomethylphenylboronic acid hydrochloride” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Quantitative NMR Analysis of Lignins
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a reagent closely related to the chemical structure of interest, has been used in the quantitative NMR analysis of hydroxyl groups in lignins. This application is crucial for understanding the complex phenolic content in lignins, which has implications for biofuel production and material science. The methodology provides accurate determination of condensed and uncondensed phenolic moieties, offering insights into the structural composition of lignins (Granata & Argyropoulos, 1995).
Anticholinergic Activity
Research on the synthesis and configurational assignments of 4-dimethyl aminomethyl-2[1-aryl (or cyclohexyl)-1-hydroxy-1-phenyl]methyl-1,3-dioxolans reveals their anticholinergic potency. These compounds, derived from modifications of the 4-(aminomethyl)-1,3-dioxolan-2-one structure, demonstrate the importance of specific configurations for anticholinergic activity, providing a pathway for the development of new therapeutic agents (Brimblecombe et al., 1971).
Herbicide and Perfume Aldehyde Synthesis
4-Methacryloyloxymethyl-1,3-dioxolanes substituted with perfume and herbicide aldehyde residues have been synthesized, showcasing the versatility of dioxolane derivatives in creating compounds with varied industrial applications. This research highlights the role of the 2-substituent in the dioxolane ring on hydrolysis rates, impacting the stability and release of active ingredients in herbicide formulations and perfume products (Kamogawa et al., 1981).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(aminomethyl)-1,3-dioxolan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.ClH/c5-1-3-2-7-4(6)8-3;/h3H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSNJWOUYKEXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

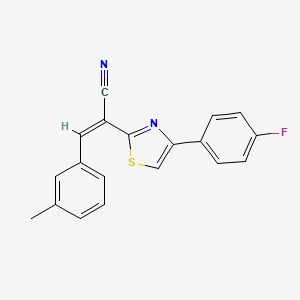
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2993784.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2993785.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/no-structure.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2993788.png)
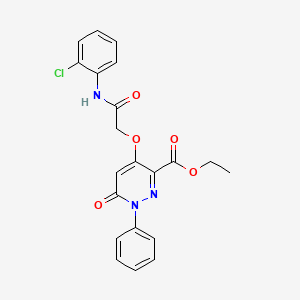
![N-[1-(2-Chloroacetyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2993790.png)
![(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid](/img/structure/B2993792.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide](/img/structure/B2993795.png)
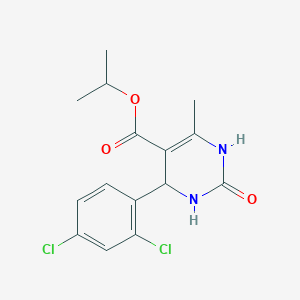
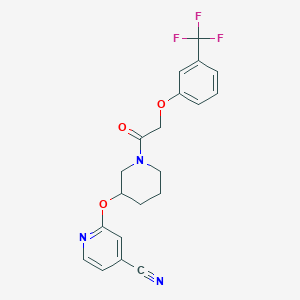
![8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2993802.png)
![N-cyclopentyl-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2993804.png)